3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide
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Overview
Description
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a methoxyphenyl group, and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine to form an amidoxime, which is then cyclized with a carboxylic acid derivative.
Introduction of the methoxyphenyl group: This step involves the substitution of a hydrogen atom on the oxadiazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.
Attachment of the pyridinyl group: The final step involves the formation of an amide bond between the oxadiazole derivative and a pyridinyl carboxylic acid or its derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of 3-[3-(3-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide.
Reduction: Formation of a reduced oxadiazole derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide has several scientific research applications:
Medicinal Chemistry: This compound has potential as a pharmacophore in the development of new drugs due to its unique structural features and potential biological activities.
Biological Research: It can be used as a probe to study various biological processes and pathways.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and other advanced materials.
Mechanism of Action
The mechanism of action of 3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with nucleic acids, enzymes, and proteins, leading to various biological effects . The methoxyphenyl and pyridinyl groups can further modulate these interactions, enhancing the compound’s specificity and potency .
Comparison with Similar Compounds
Similar Compounds
3-(4-hydroxy-3-methoxyphenyl)propanoic acid: This compound shares the methoxyphenyl group but lacks the oxadiazole and pyridinyl groups.
N-(2-ethoxyphenyl)-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide: This compound is structurally similar but has an ethoxyphenyl group instead of a pyridinyl group.
Uniqueness
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-3-yl)propanamide is unique due to the combination of the oxadiazole ring, methoxyphenyl group, and pyridinyl group. This unique structure imparts specific electronic and steric properties that can be exploited in various applications, making it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C17H16N4O3 |
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Molecular Weight |
324.33 g/mol |
IUPAC Name |
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-pyridin-3-ylpropanamide |
InChI |
InChI=1S/C17H16N4O3/c1-23-14-6-2-4-12(10-14)17-20-16(24-21-17)8-7-15(22)19-13-5-3-9-18-11-13/h2-6,9-11H,7-8H2,1H3,(H,19,22) |
InChI Key |
BYOJTBSQSQIHQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CCC(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
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